(s)-2-Amino-3-(1-propyl-1h-imidazol-4-yl)propanoic acid
Description
(S)-2-Amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a propyl-substituted imidazole ring attached to the β-carbon of an alanine backbone.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-propylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-12-5-7(11-6-12)4-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
ROSMBSOKFVZTHV-QMMMGPOBSA-N |
Isomeric SMILES |
CCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCN1C=C(N=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
β-Lactone Ring-Opening Method
This approach utilizes serine-derived β-lactone intermediates for imidazole incorporation:
- Step 1: React serine β-lactone with 1-(trimethylsilyl)imidazole or imidazole under anhydrous conditions to form the imidazole-substituted amino acid backbone.
- Step 2: Introduce the propyl group via alkylation using propyl bromide and a base (e.g., K₂CO₃) in dimethylformamide (DMF).
- Step 3: Deprotect the amino group using acidic hydrolysis (e.g., 2 M HCl) to yield the final product.
Advantages: High stereoselectivity and compatibility with sensitive functional groups.
Yield: ~65% after optimization.
Conjugate Addition to Didehydroalanine
A redox-neutral method involving Michael addition:
- Step 1: Generate didehydroalanine from protected serine or cysteine.
- Step 2: Perform conjugate addition of imidazole to the α,β-dehydroalanine intermediate under basic conditions.
- Step 3: Alkylate the imidazole nitrogen with propyl iodide in the presence of NaH.
Advantages: Avoids harsh reagents; suitable for scale-up.
Challenges: Requires strict anhydrous conditions to prevent side reactions.
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and purity:
- Continuous Flow Synthesis: Reduces reaction time and improves yield consistency.
- Purification: Combines ion-exchange chromatography and recrystallization for >98% purity.
Characterization Data
Critical spectroscopic benchmarks for quality control:
Table 1: ¹H NMR Key Signals (D₂O, 300 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole C2-H | 7.8–8.1 | Singlet |
| Imidazole C4/5-H | 6.9–7.2 | Singlet |
| Propyl -CH₂CH₂CH₃ | 0.9–1.6 | Triplet/Multiplet |
| α-Amino Proton | 3.1–3.4 | Doublet |
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| β-Lactone Ring-Opening | 65 | 98 | Stereochemical control |
| Conjugate Addition | 58 | 95 | Scalability |
| Industrial Flow | 75 | 99 | Reduced reaction time |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino group, potentially leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the amino acid backbone are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It can serve as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Interaction Studies: It can be used to study interactions between proteins and small molecules.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting diseases involving imidazole-containing biomolecules.
Therapeutic Agents: It may be explored as a therapeutic agent for various medical conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (s)-2-amino-3-(1-propyl-1h-imidazol-4-yl)propanoicacid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate the activity of the target molecules. The amino acid backbone may facilitate the compound’s transport and localization within biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to six analogs (Table 1), highlighting substituent effects on properties:
Physicochemical Properties
- Lipophilicity : The propyl chain in the target compound increases logP compared to unsubstituted imidazole analogs (e.g., ). This may enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
- Solubility : Hydrochloride salts () improve aqueous solubility, whereas the nitro group in reduces solubility due to polarity .
- Stability : Compounds with electron-withdrawing groups (e.g., nitro in ) may exhibit lower thermal stability, while imidazole derivatives (Target, –7) are sensitive to pH changes due to their aromatic heterocycle .
Biological Activity
(S)-2-Amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid, also known as (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, is an amino acid derivative notable for its unique imidazole structure. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and possible therapeutic applications in various fields of pharmacology and biochemistry.
- Molecular Formula : C9H15N3O2
- Molecular Weight : 197.23 g/mol
- CAS Number : 777076-98-9
Antibacterial Activity
Research indicates that (S)-2-amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid exhibits significant antibacterial properties. A study on related imidazole derivatives found that modifications in the alkyl chain length can influence antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, longer alkyl chains were associated with enhanced activity against Escherichia coli and Bacillus subtilis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (S)-2-Amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid | <125 | E. coli |
| Other imidazole derivatives | 75 - 150 | B. subtilis |
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives have shown antifungal activities. The structure of (S)-2-amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid may contribute to its effectiveness against various fungal strains, although specific data on this compound's antifungal activity remains limited.
The biological activity of (S)-2-amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid is hypothesized to involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
- Targeting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, which could apply to this compound as well.
- Self-Aggregation : The amphiphilic character of imidazole derivatives may lead to self-aggregation in aqueous environments, enhancing their biological efficacy .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various imidazole derivatives, including (S)-2-amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid. The results indicated that modifications in the side chains significantly influenced the minimum inhibitory concentration (MIC) values against E. coli and B. subtilis. The study concluded that derivatives with longer hydrophobic chains exhibited lower MIC values, suggesting enhanced antibacterial potency .
Cytotoxicity Assessment
In a cytotoxicity assessment involving human embryonic kidney cells (HEK293), several imidazole-based compounds were tested for their safety profiles. While specific data on (S)-2-amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid was not highlighted, related compounds showed varying degrees of cytotoxicity depending on their structural modifications .
Q & A
Q. What are the recommended synthetic methodologies for (S)-2-Amino-3-(1-propyl-1H-imidazol-4-yl)propanoic acid?
Methodological Answer: Synthesis typically involves stereoselective strategies due to the chiral center and imidazole functionalization. Key approaches include:
- Enzymatic catalysis : Use phenylalanine ammonia-lyase (PAL) analogs for stereocontrolled ammonia addition/elimination, as demonstrated in biocatalytic systems for structurally similar imidazole-containing amino acids .
- Solid-phase peptide synthesis (SPPS) : For derivatives, employ Fmoc/t-Bu protection schemes to preserve the imidazole ring integrity .
- Propyl group introduction : Alkylation of imidazole precursors using 1-iodopropane under basic conditions (e.g., NaH/DMF), followed by amino acid coupling .
Q. How can researchers validate the stereochemical configuration and purity of this compound?
Methodological Answer:
- X-ray crystallography : Refine single-crystal structures using programs like SHELXL to confirm absolute configuration (R/S designation) .
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20, 0.1% TFA) to resolve enantiomers .
- Circular dichroism (CD) : Compare spectral profiles with L-histidine derivatives, as the imidazole moiety exhibits characteristic CD signals .
Q. What are the optimal storage conditions to maintain compound stability?
Methodological Answer:
- Store as a hydrochloride salt (if synthesized) at 2–8°C in amber vials to prevent photodegradation .
- For aqueous solutions, add 0.1% (v/v) acetic acid to suppress racemization and freeze at -20°C in aliquots .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels or enzymes)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to histidine-recognizing targets (e.g., histidine decarboxylase). Parameterize the imidazole-propyl group using DFT-optimized geometries .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability in lipid bilayers or protein active sites .
- Free energy perturbation (FEP) : Quantify binding affinity differences between propyl and methyl/ethyl substituents on the imidazole ring .
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in imidazole-containing crystals .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for the propyl side chain .
- Cross-validation : Refine structures with independent software (e.g., Phenix.refine) to verify bond lengths/angles .
Q. What experimental designs are suitable for assessing this compound’s modulation of enzymatic activity?
Methodological Answer:
- Kinetic assays : Monitor histidine decarboxylase activity via UV-Vis (λ = 280 nm) with varying substrate concentrations (0.1–10 mM) and 1–100 µM inhibitor .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) between the compound and target enzymes .
- Site-directed mutagenesis : Replace conserved histidine-binding residues (e.g., His278 in enzymes) to validate interaction sites .
Q. How can NMR spectroscopy distinguish between tautomeric forms of the imidazole ring?
Methodological Answer:
- 1H-15N HMBC : Identify N-H correlations to confirm 1H-imidazol-4-yl vs. 3H-imidazol-4-yl tautomers .
- pH-dependent studies : Acquire spectra at pH 2–10; tautomeric shifts manifest as chemical displacement changes in C2/C4 protons .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize assay conditions : Control pH (6.5–7.5), ionic strength (150 mM NaCl), and temperature (25°C) to minimize variability .
- Validate purity : Use LC-MS (ESI+) to confirm >95% purity, as impurities (e.g., diastereomers) may skew results .
- Cross-reference structural analogs : Compare with L-histidine derivatives to identify substituent-specific trends .
Comparative Structural Analysis
Q. How does the propyl substituent influence the compound’s physicochemical properties compared to L-histidine?
Methodological Answer:
- LogP calculations : The propyl group increases hydrophobicity (predicted LogP = -1.2 vs. -3.3 for L-histidine) using ChemAxon .
- pKa shifts : The imidazole N1 pKa decreases from 6.0 (L-histidine) to ~5.2 due to electron-donating propyl effects .
Synthetic Challenges
Q. What strategies mitigate racemization during amino acid coupling reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
